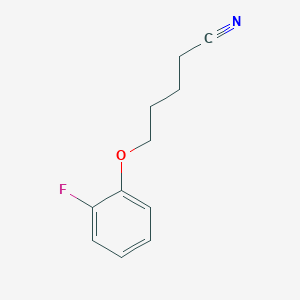

5-(2-Fluorophenoxy)pentanenitrile

Description

Nitriles like this are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactivity and ability to undergo transformations such as hydrolysis or nucleophilic additions. The fluorine atom on the phenoxy group likely enhances electronic effects, influencing solubility, stability, and binding interactions in biological systems .

Properties

IUPAC Name |

5-(2-fluorophenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-6-2-3-7-11(10)14-9-5-1-4-8-13/h2-3,6-7H,1,4-5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPQAGIXBROJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenoxy)pentanenitrile typically involves the reaction of 2-fluorophenol with 5-bromopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenoxy)pentanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Amines

Substitution: Substituted phenoxy derivatives

Scientific Research Applications

5-(2-Fluorophenoxy)pentanenitrile is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenoxy)pentanenitrile involves its interaction with specific molecular targets. The fluorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Key Observations :

- Halogenated Derivatives (e.g., 4-Cl, 4-Br): Increased molecular weight and steric bulk compared to this compound, which may alter reactivity in cross-coupling reactions or binding to biological targets .

- Methylthio Analogues : The -SCH3 group enhances volatility and odor potency, making these compounds critical in food chemistry. For example, 5-(methylthio)-pentanenitrile is a dominant odorant in roasted rapeseed oil (OAV > 9.2) .

- ERβ-Selective Radioligand : The bis(4-hydroxyphenyl) substitution and fluorine-18 label enable high-affinity binding to estrogen receptor beta, demonstrating the impact of aromatic and isotopic modifications on biomedical applications .

Physicochemical Properties

- Solubility : Polar substituents (e.g., -OH in the ERβ ligand) improve aqueous solubility, whereas halogenated or alkylated derivatives are more lipophilic .

Biological Activity

5-(2-Fluorophenoxy)pentanenitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a pentanenitrile backbone with a fluorinated phenoxy group. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine substituent can modulate the binding affinity of the compound to these targets, potentially enhancing its efficacy in biological systems.

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : The compound has been explored for its potential anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines.

Case Studies

- Anticancer Activity : A study investigated the effects of various fluorinated compounds on cancer cell lines, demonstrating that this compound showed significant inhibition of cell growth, with IC50 values indicating potent activity against specific cancer types .

- Antimicrobial Studies : In vitro tests revealed that this compound could inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapy.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.